Cefoperazone

Overview

Description

Cefoperazone is a broad-spectrum cephalosporin antibiotic used for the treatment of bacterial infections in various locations, including the respiratory tract, abdomen, skin, and female genital tracts . It is a third-generation cephalosporin antibiotic, effective against Pseudomonas infections . This compound is marketed under the name Cefobid and was patented in 1974 and approved for medical use in 1981 .

Mechanism of Action

Target of Action

Cefoperazone, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

this compound interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis . This lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death . The downstream effect of this action is the eradication of bacterial infections in the body .

Pharmacokinetics

The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly protein-bound (82%-93%) and has high affinities for bacterial penicillin-binding proteins . It is excreted mainly in the bile . The serum half-life of this compound is approximately 2.0 hours, independent of the route of administration .

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial cell wall synthesis . On a cellular level, this results in the lysis and death of the bacterial cells . This leads to the eradication of the bacterial infection in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the efficacy of this compound . This compound can be combined with beta-lactamase inhibitors to increase its antibacterial activity against these organisms . Furthermore, the pH of the environment can influence the stability of this compound .

Biochemical Analysis

Biochemical Properties

Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .

Cellular Effects

This compound’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been reported that this compound can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Pharmacological studies with this compound doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .

Transport and Distribution

It is known that like all beta-lactam antibiotics, this compound binds to PBPs located inside the bacterial cell wall .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefoperazone sodium involves reacting this compound acid with a sodium salt forming agent in the presence of a solvent. The reaction mixture is then induced to crystallize by adding seed crystals, followed by solvent replacement and dissociation to obtain the final product . Another method involves adding acetone to this compound acid to obtain a solution, followed by the addition of purified water and sodium bicarbonate to induce crystallization .

Industrial Production Methods: Industrial production of this compound sodium typically involves large-scale crystallization processes. The process includes dissolving this compound acid in a solvent, adding sodium bicarbonate, and inducing crystallization through controlled temperature and stirring . The crystallized product is then filtered, dried, and packaged for use.

Chemical Reactions Analysis

Types of Reactions: Cefoperazone undergoes various chemical reactions, including degradation under alkaline and heating conditions, leading to the formation of sulfhydryl compounds . It also undergoes resonance scattering spectroscopy-based degradation reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide for degradation and copper (II) ions for resonance scattering spectroscopy . The reactions typically occur under controlled pH and temperature conditions.

Major Products Formed: The major products formed from the degradation of this compound include sulfhydryl compounds, which are detected using resonance scattering spectroscopy .

Scientific Research Applications

Cefoperazone is widely used in scientific research due to its broad-spectrum antimicrobial activity. It is used in the development of rapid RP-HPLC methods for quantitative assessment in different dosage forms . It is also used in studies to determine the minimum inhibitory concentration and minimum bacteriostatic concentration against various bacterial strains . Additionally, this compound is used in systematic reviews to evaluate its efficacy in treating infections caused by multidrug-resistant pathogens .

Comparison with Similar Compounds

Cefoperazone is compared with other third-generation cephalosporins, such as ceftriaxone and ceftazidime. It has a broad spectrum of activity against Gram-positive and Gram-negative organisms, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter species . This compound-sulbactam, a combination with sulbactam, is particularly effective against beta-lactamase-producing organisms . The long elimination half-life of this compound allows for twice-daily administration, making it a convenient option for treating infections .

List of Similar Compounds:- Ceftriaxone

- Ceftazidime

- Cefotaxime

- Cefepime

This compound’s unique combination with sulbactam enhances its efficacy against resistant bacterial strains, distinguishing it from other cephalosporins .

Properties

Key on ui mechanism of action |

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. |

|---|---|

CAS No. |

62893-19-0 |

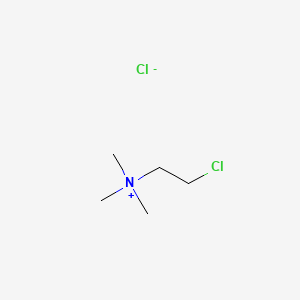

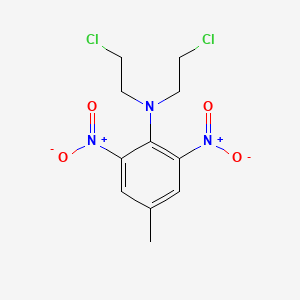

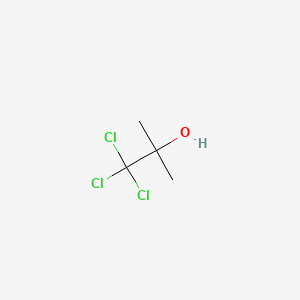

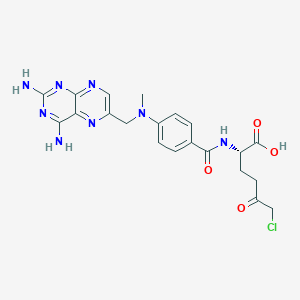

Molecular Formula |

C25H27N9O8S2 |

Molecular Weight |

645.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |

InChI Key |

GCFBRXLSHGKWDP-WTKTZPJXSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Appearance |

Solid powder |

melting_point |

167 - 171 °C |

Key on ui other cas no. |

62893-19-0 62893-20-3 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

62893-20-3 (hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

2.86e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []

A: this compound has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []

A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify this compound. [, , ]

ANone: This aspect is not relevant to this compound as it is an antibiotic and does not possess catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of this compound.

A: The stability of this compound can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []

ANone: The provided research papers primarily focus on the clinical and microbiological aspects of this compound and do not provide information on specific SHE regulations.

A: this compound is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]

A: While this compound is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []

A: this compound demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]

A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for this compound, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]

A: The primary mechanism of resistance to this compound is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]

ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.

ANone: The research papers do not provide information on specific drug delivery and targeting strategies for this compound.

ANone: This research area is not covered in the provided scientific papers.

A: Several analytical methods are used to determine this compound concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []

ANone: This topic is not addressed in the provided research papers.

A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for this compound. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]

ANone: This research area is not discussed in the provided scientific papers.

ANone: The provided research papers do not discuss interactions between this compound and drug transporters.

ANone: This aspect is not covered in the provided research papers.

ANone: Specific information on the biocompatibility and biodegradability of this compound is not included in the provided scientific research.

A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]

ANone: This topic is not addressed in the research papers provided.

ANone: The provided research papers do not delve into the historical context or milestones associated with this compound development.

A: The research highlights the interdisciplinary nature of this compound research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing this compound use, mitigating resistance, and improving patient outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.